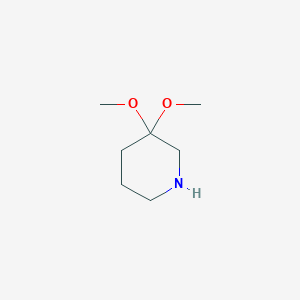

3,3-Dimethoxypiperidine

Description

Contextual Significance of Substituted Piperidine (B6355638) Scaffolds in Organic Synthesis

Substituted piperidines are among the most important synthetic fragments for drug design and have a significant role in the pharmaceutical industry. nih.gov Their derivatives are found in over twenty classes of pharmaceuticals, including antibacterial, anesthetic, and anti-allergic medications. nih.govlifechemicals.com The three-dimensional structure of substituted piperidines, characterized by a limited number of rotatable bonds and potential for chirality, enables specific interactions with biological targets that are not achievable with flat aromatic rings. lifechemicals.com This makes them highly desirable motifs in the development of new therapeutic agents. lifechemicals.comrsc.org

The synthesis of substituted piperidines is a key focus in organic chemistry. Common methods include the hydrogenation or reduction of pyridine (B92270) precursors, as well as various cyclization reactions. nih.govnih.gov Researchers continuously seek to develop more efficient and stereoselective synthetic routes to access a diverse range of piperidine-based building blocks for drug discovery programs. rsc.orgnih.gov

Research Landscape of 3,3-Dimethoxypiperidine Chemistry

This compound, with its geminal dimethoxy groups at the 3-position of the piperidine ring, is a versatile intermediate in organic synthesis. google.com A common synthetic route to this compound involves the reaction of N-boc-3-piperidone with methanesulfonic acid in methanol (B129727). google.com

This compound serves as a valuable precursor for creating more complex molecules. For instance, it can be N-alkylated with reagents like allyl chloride to introduce further diversity. google.com The chemical reactivity of the dimethoxy group allows for its conversion to other functionalities, expanding its utility as a synthetic building block.

Scope and Objectives of Academic Investigations

Academic investigations into this compound and related substituted piperidines are driven by the need for novel molecular architectures in drug discovery and materials science. Researchers are focused on several key areas:

Developing novel synthetic methodologies: The creation of efficient and stereoselective methods for the synthesis of substituted piperidines, including this compound derivatives, is a primary objective. nih.govmdpi.com

Exploring new applications: Scientists are investigating the use of these compounds as scaffolds for new catalysts, and as key components in the synthesis of biologically active molecules. nih.govacs.org

Understanding structure-activity relationships: A significant area of research involves understanding how the three-dimensional structure of substituted piperidines influences their biological activity. rsc.orgnih.gov This knowledge is crucial for the rational design of new drugs with improved efficacy and selectivity.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H15NO2 | aksci.com |

| Molecular Weight | 145.2 g/mol | aksci.com |

| CAS Number | 1193-12-0 | nih.gov |

Properties

IUPAC Name |

3,3-dimethoxypiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-9-7(10-2)4-3-5-8-6-7/h8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIAVZDKLELDXNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCCNC1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,3 Dimethoxypiperidine and Analogous Structures

Classical and Established Synthetic Routes to the Piperidine (B6355638) Core

The construction of the piperidine ring is a well-trodden path in organic synthesis, with numerous strategies developed over the years. These can be broadly categorized into multi-step approaches from acyclic precursors and cyclization strategies.

Multi-Step Approaches from Precursors

Multi-step syntheses often involve the piecemeal assembly of the piperidine ring from linear starting materials. A common strategy involves the use of a primary amine that undergoes sequential reactions to form the heterocyclic ring. For instance, a one-pot synthesis of nitrogen-containing heterocycles can be achieved through the cyclocondensation of alkyl dihalides with primary amines under microwave irradiation in an alkaline aqueous medium. organic-chemistry.org Another established method is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex, which has proven effective for creating five-, six-, and seven-membered cyclic amines in good to excellent yields. organic-chemistry.org

Cyclization Strategies for Piperidine Ring Formation

Intramolecular cyclization is a powerful tool for forging the piperidine ring. mdpi.com These reactions typically involve a substrate containing a nitrogen source (often an amino group) and one or more reactive sites that facilitate ring closure. mdpi.com The formation of a new carbon-nitrogen or carbon-carbon bond is the key step in these transformations. mdpi.com

Several types of cyclization reactions are employed for piperidine synthesis:

Reductive Amination: This method involves the cyclization of an amino-aldehyde or amino-ketone, where the initial imine or enamine intermediate is subsequently reduced to form the piperidine ring.

Aza-Michael Reaction: Intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound is a common strategy for constructing the piperidine skeleton. mdpi.com

Radical Cyclization: Radical-mediated cyclizations offer another avenue to piperidines. For example, the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes can lead to the formation of the piperidine ring. mdpi.com

[3+3] Cycloaddition: This strategy involves the reaction of a three-atom component with another three-atom component to form the six-membered piperidine ring. An example is the cycloaddition of palladium-trimethylenemethane (Pd-TMM) complexes with aziridines. acs.org

Aza-Prins Cyclization: This reaction involves the cyclization of a homoallylic amine with an aldehyde under acidic conditions to furnish substituted piperidines. researchgate.net

Strategies for Introduction and Functionalization at the 3,3-Position

The synthesis of 3,3-disubstituted piperidines, including 3,3-dimethoxypiperidine, requires specific strategies to introduce two substituents onto the same carbon atom of the piperidine ring.

Incorporation of the Geminal Dimethoxy Moiety

The term "geminal" refers to the relationship between two functional groups attached to the same atom. wikipedia.org In the case of this compound, this involves two methoxy (B1213986) groups on the C3 carbon. A direct synthesis of this compound has been reported starting from N-boc-3-piperidone. google.com The ketone is treated with methanol (B129727) in the presence of methanesulfonic acid to form the corresponding dimethyl ketal. google.com

Another approach involves the use of a precursor that already contains the geminal dimethoxy group. For instance, a linear precursor like 4,4-dimethoxy-3-hydroxy-N-benzylpentanamine can undergo intramolecular cyclization to form a piperidine ring with a geminal dimethoxy group at the 4-position, a strategy analogous to what could be applied for the 3,3-disubstituted pattern.

Post-Cyclization Functionalization Methods

In some cases, the piperidine ring is formed first, followed by the introduction of substituents at the C3 position. This can be challenging due to the generally lower reactivity of the C3 position compared to the C2 or C4 positions. However, methods for the α-functionalization of piperidines have been developed. researchgate.net

For the synthesis of other 3,3-disubstituted piperidines, stereoselective methods have been developed. For example, the enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams allows for the stereoselective introduction of two different substituents at the β-position (C3) of the piperidine ring, generating a quaternary stereocenter. acs.org

Modern and Convergent Synthetic Approaches

Modern synthetic chemistry often favors convergent approaches that assemble complex molecules from smaller, pre-functionalized fragments in a more efficient manner.

A notable modern approach for the synthesis of enantioenriched 3-substituted piperidines is a three-step process involving:

Partial reduction of pyridine (B92270).

A Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with a phenyl pyridine-1(2H)-carboxylate.

A final reduction step to yield the 3-substituted piperidine. snnu.edu.cn

This method provides access to a wide variety of enantioenriched 3-piperidines with high yield and excellent enantioselectivity. snnu.edu.cn

Furthermore, chemo-enzymatic strategies have emerged as powerful tools. By combining chemical synthesis with biocatalysis, it is possible to achieve the asymmetric dearomatization of activated pyridines to prepare substituted piperidines with precise stereochemistry. whiterose.ac.uk

The table below summarizes some of the key synthetic strategies discussed.

| Synthetic Strategy | Description | Key Features | Reference(s) |

| Multi-Step Approaches | Assembly from acyclic precursors. | Often involves sequential reactions like N-alkylation and cyclization. | organic-chemistry.org |

| Intramolecular Cyclization | Ring closure of a linear precursor containing a nitrogen source and reactive sites. | Includes reductive amination, aza-Michael reaction, and radical cyclization. | mdpi.com |

| [3+3] Cycloaddition | Reaction of two three-atom components to form the six-membered ring. | Example: Pd-TMM complexes with aziridines. | acs.org |

| Aza-Prins Cyclization | Cyclization of a homoallylic amine with an aldehyde. | Diastereoselective synthesis of substituted piperidines. | researchgate.net |

| Ketalization | Formation of the geminal dimethoxy group from a ketone precursor. | Direct method for introducing the dimethoxy moiety. | google.com |

| Enolate Dialkylation | Stereoselective introduction of substituents at the C3 position. | Creates a quaternary stereocenter. | acs.org |

| Asymmetric Reductive Heck Reaction | Rh-catalyzed reaction for the synthesis of enantioenriched 3-substituted piperidines. | Convergent and highly enantioselective. | snnu.edu.cn |

| Chemo-enzymatic Dearomatization | Combination of chemical synthesis and biocatalysis. | Provides access to stereo-defined piperidines. | whiterose.ac.uk |

Biocatalytic Transformations in Piperidine Synthesis

Biocatalysis has emerged as a powerful tool for the selective functionalization of piperidine rings under mild conditions. A novel approach combines biocatalytic C-H oxidation with radical cross-coupling to achieve modular and enantioselective functionalization of piperidines. researchgate.netnih.govchemrxiv.org This strategy addresses the challenge of derivatizing three-dimensional saturated molecules, which is less developed compared to the functionalization of flat aromatic systems. researchgate.netnih.gov

In this two-step process, an enzyme, such as a specifically engineered cytochrome P450, is used to introduce a hydroxyl group at a specific position on the piperidine ring through C-H oxidation. news-medical.netacs.org This enzymatic hydroxylation provides a handle for further functionalization. While direct biocatalytic di-oxidation at the C3 position to form a gem-diol, a precursor to the dimethoxy group, is not explicitly detailed for this compound in the reviewed literature, the selective oxidation of various C-H bonds in piperidines has been demonstrated. nih.gov For instance, researchers have developed enzymes that can selectively oxidize C-H bonds at different positions on the piperidine ring, offering a potential pathway to functionalized piperidine intermediates. acs.orgchemistryviews.org

The following table summarizes the biocatalytic hydroxylation of piperidine derivatives using engineered enzymes.

| Substrate | Enzyme | Product | Yield | Reference |

| N-Boc-piperidine | Engineered P450 | N-Boc-3-hydroxypiperidine | High | acs.org |

| 2-Carboxylated piperidine | Engineered P450 | Hydroxylated piperidine | High | acs.org |

| 3-Carboxylated piperidine | Ectoine 5-hydroxylase | Hydroxylated piperidine | High | chemistryviews.org |

Radical Cross-Coupling Methodologies for Piperidine Derivatization

Following biocatalytic oxidation, radical cross-coupling reactions can be employed to introduce a variety of substituents onto the piperidine ring. researchgate.netnih.govchemrxiv.org This method often utilizes nickel electrocatalysis to form new carbon-carbon bonds efficiently. news-medical.net The hydroxyl group introduced enzymatically can be converted into a suitable leaving group for the cross-coupling reaction.

This modular approach significantly simplifies the synthesis of complex piperidines by avoiding the need for extensive protecting group manipulations. news-medical.net While the direct application of radical cross-coupling to install two methoxy groups at the C3 position has not been described, this methodology is powerful for creating C3-substituted piperidines that could be precursors to the target compound. For example, a C3-hydroxylated piperidine could potentially undergo further oxidation and ketalization. A recent study published in Science highlights the power of combining enzymatic C-H oxidation with radical cross-coupling for the synthesis of highly valuable piperidine derivatives. news-medical.netacs.orgresearchgate.net

Electrocatalytic Approaches for Piperidine Functionalization

Electrocatalysis offers a sustainable and efficient alternative for the synthesis and functionalization of piperidines. One of the primary applications of electrocatalysis in this context is the hydrogenation of pyridines to piperidines. This method can be performed at ambient temperature and pressure, avoiding the harsh conditions often required for traditional catalytic hydrogenation. core.ac.uk

Recent advances have demonstrated the use of membrane electrode assemblies for the electrocatalytic hydrogenation of pyridines with high efficiency. core.ac.uk While this method is primarily used for the reduction of the pyridine ring, it can be combined with other functionalization strategies to access substituted piperidines. For instance, a substituted pyridine could be hydrogenated electrocatalytically to yield the corresponding substituted piperidine. The direct electrocatalytic introduction of two methoxy groups at the C3 position of a piperidine ring is not a well-established transformation.

Enantioselective Synthesis of Chiral this compound Derivatives

The creation of a chiral center at the C3 position of the piperidine ring is of significant interest in medicinal chemistry. While this compound itself is achiral, the methodologies for the enantioselective synthesis of 3,3-disubstituted piperidines are highly relevant for creating chiral analogs.

Asymmetric Catalysis in Ring Formation

Asymmetric catalysis provides a powerful means to construct chiral piperidine rings with high enantioselectivity. Various catalytic systems have been developed for the asymmetric synthesis of piperidines, often involving the cyclization of acyclic precursors. For instance, a Rh-catalyzed asymmetric reductive Heck reaction of boronic acids with a dihydropyridine (B1217469) derivative has been reported to produce 3-substituted tetrahydropyridines with excellent enantioselectivity. nih.govsnnu.edu.cnorganic-chemistry.org Subsequent reduction can then afford the corresponding chiral 3-substituted piperidines. nih.govsnnu.edu.cnorganic-chemistry.org

Organocatalysis has also been employed in the asymmetric synthesis of piperidine derivatives. For example, chiral phosphoric acids have been used to catalyze the intramolecular cyclization of unsaturated acetals to furnish functionalized chiral piperidines. mdpi.com These methods allow for the construction of piperidine scaffolds with stereocenters at various positions.

The following table presents examples of asymmetric catalytic reactions for the synthesis of chiral piperidine derivatives.

| Reaction Type | Catalyst | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Reductive Heck | Rh-Josiphos | Dihydropyridine & Arylboronic acid | 3-Aryl-tetrahydropyridine | up to 99% | organic-chemistry.org |

| [4+2] Annulation | Chiral Phosphine (B1218219) | Imine & Allene | Tetrahydropyridine | High | mdpi.com |

| Intramolecular Cyclization | Chiral Phosphoric Acid | Unsaturated Acetal (B89532) | Chiral Piperidine | up to 97% | mdpi.com |

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a well-established strategy for the enantioselective synthesis of substituted piperidines. This approach involves the temporary incorporation of a chiral molecule that directs the stereochemical outcome of a reaction. A notable example is the use of phenylglycinol-derived oxazolopiperidone lactams. nih.govub.edunih.gov

In this methodology, the chiral lactam is first alkylated at the C3 position. The stereochemistry of this alkylation is controlled by the chiral auxiliary. A second alkylation at the same position can then be performed to generate a quaternary stereocenter. nih.govbohrium.com The order of introduction of the substituents can significantly influence the stereochemical outcome. nih.gov Finally, the chiral auxiliary is removed to yield the enantiopure 3,3-disubstituted piperidine. nih.govub.edu This method has been successfully applied to the synthesis of various alkaloids containing a 3,3-disubstituted piperidine moiety. nih.gov

While this approach is powerful for creating chiral centers with two different substituents at C3, it is not directly applicable to the synthesis of the achiral this compound. However, it provides a robust framework for the synthesis of chiral analogs with two different alkoxy groups or other substituents at the C3 position.

The table below shows the diastereoselective dialkylation of a chiral lactam to generate a quaternary stereocenter.

| Chiral Lactam | Alkylating Agent 1 | Alkylating Agent 2 | Diastereomeric Ratio (dr) | Reference |

| Phenylglycinol-derived oxazolopiperidone | Methyl iodide | Benzyl (B1604629) bromide | >95:5 | nih.gov |

| Phenylglycinol-derived oxazolopiperidone | Allyl bromide | Ethyl iodide | High | nih.gov |

Reactivity and Mechanistic Investigations of 3,3 Dimethoxypiperidine Transformations

Chemical Transformations as a Synthetic Building Block

3,3-Dimethoxypiperidine serves as a valuable precursor for the synthesis of more complex molecular architectures. Its bifunctional nature, possessing both a secondary amine and a protected ketone, allows for sequential or one-pot transformations to construct fused and coupled heterocyclic systems.

While direct examples of this compound in annulation reactions are not extensively documented in the literature, its structural features suggest potential applications in forming fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring onto an existing one, are powerful tools in synthetic chemistry. asianpubs.orgacs.org The reactivity of this compound in such transformations can be inferred from the well-established chemistry of related cyclic enamines and ketals.

Under acidic conditions, the gem-dimethoxy group can be eliminated to form an enamine intermediate in situ. Enamines derived from cyclic ketones are known to participate in various cycloaddition reactions, including [2+2], [3+2], and [4+2] annulations, with suitable reaction partners like electron-deficient acetylenes or olefins. asianpubs.orgutwente.nltandfonline.com For instance, the reaction of a cyclic enamine with an α,β-unsaturated ketone can lead to a [3+3] annulation, forming a new six-membered ring. researchgate.net This suggests that this compound could be a precursor to fused piperidine (B6355638) derivatives through a similar strategy.

Furthermore, the ketal functionality itself can be involved in annulation reactions. For example, bismuth(III) triflate has been used to catalyze the [4+2] annulation of cyclic N-sulfonyl ketimines with alkynyl alcohols to produce polycyclic spiro- and fused-N,O-ketals. rsc.org This type of reactivity highlights the potential of the ketal group in this compound to participate in Lewis acid-catalyzed annulations for the construction of complex heterocyclic frameworks.

The general scheme for such a transformation would involve the initial formation of a reactive intermediate from this compound, which then undergoes a cycloaddition reaction with a suitable partner to yield a fused heterocyclic system. The specific outcome would depend on the nature of the reactants, catalysts, and reaction conditions employed.

Intermolecular coupling reactions are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Heck reaction, are particularly powerful methods for the synthesis of complex molecules. utwente.nlresearchgate.netchim.ittandfonline.comacs.orgdtu.dknih.govresearchgate.net

The secondary amine of the piperidine ring in this compound is a suitable nucleophile for Buchwald-Hartwig amination . This reaction allows for the formation of N-aryl piperidines by coupling with aryl halides or triflates. utwente.nlresearchgate.nettandfonline.comrsc.orgacs.org The general reaction involves a palladium catalyst with a suitable phosphine (B1218219) ligand and a base. The gem-dimethoxy group at the 3-position is expected to be stable under the typical basic conditions of this reaction.

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Buchwald-Hartwig | This compound + Aryl Halide/Triflate | Pd-catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., tBu₃P·HBF₄), Base (e.g., NaOtBu) | N-Aryl-3,3-dimethoxypiperidine |

| Suzuki-Miyaura | Halo-3,3-dimethoxypiperidine derivative + Organoboron reagent | Pd-catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl/Vinyl-3,3-dimethoxypiperidine derivative |

| Heck Reaction | Unsaturated this compound derivative + Alkene | Pd-catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted alkene derivative of this compound |

For Suzuki-Miyaura and Heck reactions , a derivative of this compound bearing a halide or triflate group, or an unsaturated bond, would be required. For example, a halo-substituted N-protected this compound could undergo Suzuki coupling with an organoboron reagent to introduce an aryl or vinyl group onto the piperidine ring. acs.orgnih.govsci-hub.seacs.orgrsc.org Similarly, an N-protected 3,3-dimethoxy-1,2,5,6-tetrahydropyridine could potentially participate in a Heck reaction with an alkene to form a C-C bond at the unsaturated position. chim.itdtu.dkacs.orgnih.govresearchgate.net The gem-dimethoxy group would likely remain intact under the conditions of these coupling reactions.

Reactivity Involving the Geminal Dimethoxy Functional Group

The geminal dimethoxy group is a key feature of this compound, acting as a protecting group for a ketone functionality. Its reactivity is primarily governed by the principles of acetal (B89532) and ketal chemistry.

The 3,3-dimethoxy moiety is a cyclic ketal. Ketals are generally stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions to reveal the parent ketone. umn.eduorganic-chemistry.orgyoutube.comlibretexts.org This transformation is reversible.

A specific example of this reactivity is the hydrolysis of N-allyl-3,3-dimethoxypiperidine. Treatment of this compound with a 3M aqueous HCl solution in THF at 60°C leads to the efficient removal of the dimethoxy group, yielding the corresponding N-allyl-3-piperidone hydrochloride. Current time information in Bangalore, IN. This deprotection strategy is a common method to unmask the ketone functionality for further synthetic manipulations.

The mechanism of acid-catalyzed ketal hydrolysis involves protonation of one of the methoxy (B1213986) oxygens, followed by the elimination of methanol (B129727) to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation, yields a hemiketal. Further protonation of the remaining methoxy group and elimination of a second molecule of methanol, followed by deprotonation of the hydroxyl group, affords the final ketone product. cdnsciencepub.com

The reactivity of the dimethoxy group is highly dependent on the pH of the reaction medium.

Under Acidic Conditions: As discussed, the gem-dimethoxy group is readily hydrolyzed under acidic conditions. Current time information in Bangalore, IN.acs.org The lability of the ketal in an acidic environment is a key feature that allows for the controlled deprotection to the corresponding piperidone. The rate of this hydrolysis can be influenced by the nature of the acid and the solvent system used. For instance, p-toluenesulfonic acid in acetone (B3395972) has been effectively used for this transformation. acs.org

Under Basic Conditions: The gem-dimethoxy group is generally stable under basic conditions. acs.orgresearchgate.net This stability allows for reactions to be carried out at other positions of the molecule without affecting the ketal functionality. For example, the nitrogen of this compound can be alkylated or arylated under basic conditions while the dimethoxy group remains intact. Current time information in Bangalore, IN. A patent describes a reaction where N-Boc-3-hydroxy-4,4-dimethoxypiperidine is treated with sodium hydride, a strong base, followed by reaction with benzyl (B1604629) bromide, indicating the stability of the dimethoxy group under these conditions. tandfonline.com Similarly, the use of potassium carbonate as a base in reactions involving this compound derivatives further illustrates the robustness of the ketal in a basic medium. Current time information in Bangalore, IN.

Ring-Opening and Rearrangement Pathways

While this compound is a relatively stable heterocyclic system, under certain conditions, it can undergo ring-opening or rearrangement reactions. These transformations often proceed through cationic intermediates.

One plausible rearrangement pathway for derivatives of this compound is the Wagner-Meerwein rearrangement . wikipedia.orgmychemblog.comnumberanalytics.comchemtube3d.com This type of rearrangement involves a 1,2-migration of an alkyl, aryl, or hydride group to a neighboring carbocation center. In the context of this compound, if a carbocation were to be generated at a position adjacent to the quaternary center bearing the dimethoxy groups, a skeletal rearrangement could occur. For example, treatment of a derivative with a strong acid could lead to the formation of a carbocation, which could then undergo a 1,2-shift, potentially leading to a ring-expanded or ring-contracted product, or a rearranged piperidine skeleton.

Ring-opening reactions of the piperidine ring itself are also conceivable, particularly if the nitrogen atom is quaternized to form a piperidinium (B107235) ion. dtu.dksci-hub.seresearchgate.netrsc.org The resulting piperidinium ion can be susceptible to nucleophilic attack, leading to the cleavage of a C-N bond and the opening of the ring. The regioselectivity of the ring-opening would be influenced by the substitution pattern on the piperidine ring. For instance, in substituted piperidinium ions, nucleophilic attack may occur at the less sterically hindered carbon adjacent to the nitrogen. The stability of piperidinium-based compounds in alkaline solutions has been studied, with ring-opening being a potential degradation pathway. dtu.dksci-hub.se

Applications of 3,3 Dimethoxypiperidine in Advanced Organic Synthesis

Strategic Precursor for Complex Heterocyclic Structures

The inherent reactivity of 3,3-Dimethoxypiperidine, stemming from the acetal (B89532) functionality, makes it an exceptional precursor for the synthesis of a variety of complex heterocyclic structures. The dimethoxy groups can be hydrolyzed to reveal a ketone, which can then participate in a range of chemical transformations to construct fused or spirocyclic ring systems. This strategy allows for the late-stage introduction of a key functional handle, enabling the efficient assembly of elaborate molecular frameworks that would be challenging to access through other synthetic routes.

For instance, the unmasked ketone can serve as an electrophilic site for intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic piperidine (B6355638) derivatives. Furthermore, the piperidine nitrogen can be readily functionalized, providing an additional point of diversity and allowing for the modulation of the molecule's physical and biological properties. The strategic use of this compound as a masked ketone simplifies synthetic planning and execution, making it a valuable tool in the synthesis of novel heterocyclic compounds with potential applications in drug discovery and materials science.

Synthetic Intermediates in Natural Product Total Synthesis

The piperidine ring is a core structural element in a multitude of biologically active natural products, particularly alkaloids. The total synthesis of these complex molecules often requires the stereocontrolled construction of highly substituted piperidine subunits. This compound and its derivatives have proven to be invaluable intermediates in this endeavor, facilitating the efficient and stereoselective synthesis of various alkaloid frameworks.

Alkaloid Core Construction

In the realm of alkaloid synthesis, this compound serves as a key building block for the construction of the central piperidine core. The latent carbonyl group can be strategically revealed and utilized in key bond-forming reactions, such as the Pictet-Spengler reaction, to construct the characteristic fused heterocyclic systems found in many alkaloids. This approach has been successfully employed in the synthesis of various indole (B1671886) and isoquinoline (B145761) alkaloids, where the piperidine ring is fused to an aromatic or heteroaromatic system. The ability to introduce the piperidine moiety with the versatile dimethoxyacetal functionality provides a convergent and efficient strategy for the assembly of complex alkaloid skeletons.

Stereoselective Installation of Piperidine Subunits

The stereochemistry of the piperidine ring is often crucial for the biological activity of natural products. Synthetic strategies employing derivatives of this compound can allow for the stereoselective installation of the piperidine subunit within a larger molecular framework. Chiral auxiliaries or catalysts can be used to control the stereochemical outcome of reactions involving the piperidine ring, leading to the synthesis of enantiomerically pure natural products. The development of stereoselective methods for the synthesis and functionalization of this compound derivatives continues to be an active area of research, with the goal of providing more efficient and versatile routes to complex, biologically active molecules.

Contributions to Chemical Library Design and Scaffold Diversification

The demand for novel chemical entities in drug discovery has spurred the development of efficient methods for the synthesis of diverse chemical libraries. The piperidine scaffold is a highly sought-after motif for library design due to its prevalence in known drugs and its ability to adopt a variety of three-dimensional conformations. This compound offers a unique platform for the modular synthesis of piperidine-based libraries and the development of novel heterocyclic scaffolds.

Modular Synthesis of Piperidine-Based Chemical Libraries

The functional handles present in this compound, namely the protected ketone and the secondary amine, allow for a modular approach to the synthesis of chemical libraries. The piperidine nitrogen can be readily derivatized with a wide range of substituents using standard coupling chemistries. Subsequently, the acetal can be hydrolyzed to reveal the ketone, which can then be subjected to a variety of reactions, such as reductive amination, Wittig reactions, or aldol (B89426) condensations, to introduce further diversity. This modular strategy enables the rapid generation of large and diverse libraries of piperidine derivatives for high-throughput screening and the identification of new bioactive compounds.

Advanced Spectroscopic and Analytical Methodologies for Research on 3,3 Dimethoxypiperidine

Spectroscopic Probing of Reaction Intermediates

Understanding the stepwise process of reactions involving 3,3-Dimethoxypiperidine is fundamental to optimizing reaction conditions and yields. Spectroscopic techniques are invaluable in identifying and characterizing transient intermediates, which are often present in low concentrations and have short lifetimes.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure of this compound and tracking the structural changes that occur during a reaction. optica.orged.ac.uk Both ¹H and ¹³C NMR are routinely employed to provide a comprehensive picture of the molecular framework. researchgate.netnih.govacs.org

In the context of this compound, ¹H NMR would be expected to show distinct signals for the methoxy (B1213986) protons and the protons on the piperidine (B6355638) ring. The chemical shifts, coupling constants, and multiplicities of these signals provide information about the connectivity of atoms and the stereochemistry of the molecule. For instance, the protons on the carbon atoms adjacent to the nitrogen (C2 and C6) would appear at a different chemical shift compared to the other ring protons.

¹³C NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton. researchgate.net The carbon atom bearing the two methoxy groups (C3) would have a characteristic chemical shift, as would the other carbon atoms in the piperidine ring. The chemical shifts are sensitive to the electronic environment of each carbon atom, and changes in these shifts during a reaction can signal the formation of intermediates or products.

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be used to establish correlations between different nuclei and provide unambiguous assignments of all proton and carbon signals. These techniques are particularly useful for complex molecules or for distinguishing between isomers.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-H | 1.5 - 2.5 (broad) | - |

| C2-H | 2.8 - 3.2 | 45 - 55 |

| C3 | - | 95 - 105 |

| OCH₃ | 3.2 - 3.4 | 48 - 52 |

| C4-H | 1.6 - 1.9 | 20 - 30 |

| C5-H | 1.4 - 1.7 | 22 - 32 |

| C6-H | 2.8 - 3.2 | 45 - 55 |

Note: These are estimated chemical shift ranges and would require experimental verification.

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov It is also a powerful tool for analyzing reaction pathways by identifying the masses of reactants, intermediates, products, and byproducts. purdue.edu

For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. The fragmentation pattern, which results from the breakdown of the molecular ion into smaller charged fragments, can provide valuable structural information. miamioh.edulibretexts.org For instance, the loss of a methoxy group or fragments of the piperidine ring would produce characteristic peaks in the mass spectrum.

By coupling mass spectrometry with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), complex reaction mixtures can be analyzed, and the individual components identified. This allows for the monitoring of the progress of a reaction over time and the identification of transient intermediates that may be present.

Table 2: Potential Mass Spectrometry Fragmentation of this compound

| m/z Value | Possible Fragment | Interpretation |

| 145 | [M]⁺ | Molecular Ion |

| 130 | [M - CH₃]⁺ | Loss of a methyl group |

| 114 | [M - OCH₃]⁺ | Loss of a methoxy group |

| 84 | [C₅H₁₀N]⁺ | Piperidine ring fragment |

Note: The actual fragmentation pattern would depend on the ionization technique used.

In Situ and Operando Spectroscopic Techniques

In situ and operando spectroscopy are advanced methods that allow for the real-time monitoring of chemical reactions as they occur, without the need to isolate intermediates. researchgate.netrsc.orgethz.ch This provides a dynamic view of the reaction and can reveal crucial information about reaction mechanisms and catalyst behavior.

In situ techniques such as ReactIR (in situ FTIR) can be used to track the concentration of reactants, intermediates, and products throughout the course of a reaction. mt.comresearchgate.netyoutube.com By monitoring the changes in the infrared spectrum over time, a reaction profile can be generated, providing insights into the reaction kinetics. This is particularly useful for understanding the role of catalysts and identifying any catalyst deactivation or transformation that may occur during the reaction.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. nih.gov These techniques are highly sensitive to changes in the vibrational modes of chemical bonds and are therefore ideal for monitoring functional group transformations during a reaction. nih.govnih.gov

For this compound, the IR spectrum would show characteristic absorption bands for the N-H bond, C-H bonds, C-O bonds of the methoxy groups, and C-N bonds. The Raman spectrum would provide complementary information, particularly for non-polar bonds. researchgate.net During a reaction, the appearance or disappearance of specific vibrational bands can be used to follow the conversion of reactants to products. For example, if the methoxy groups are involved in a reaction, the intensity of the C-O stretching band would change.

Table 3: Key IR and Raman Bands for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| N-H Stretch | 3300 - 3500 | 3300 - 3500 |

| C-H Stretch (aliphatic) | 2850 - 3000 | 2850 - 3000 |

| C-O Stretch (ether) | 1050 - 1150 | 1050 - 1150 |

| C-N Stretch | 1020 - 1250 | 1020 - 1250 |

Note: These are typical frequency ranges and can vary depending on the molecular environment.

X-ray Crystallography for Structural Confirmation and Reactivity Insight

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. researchgate.netnih.govjyu.fimdpi.commdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative or a stable intermediate, the precise arrangement of atoms in the crystal lattice can be determined. This provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and stereochemistry.

The detailed structural information obtained from X-ray crystallography can also provide insights into the reactivity of the molecule. For example, the conformation of the piperidine ring and the orientation of the methoxy groups can influence the accessibility of different parts of the molecule to reagents, thereby affecting its chemical behavior.

Theoretical and Computational Chemistry Studies of 3,3 Dimethoxypiperidine

Quantum Mechanical Investigations of Reactivity and Mechanisms

Quantum mechanical calculations are essential for understanding the intrinsic reactivity of a molecule and the detailed mechanisms of its reactions. For 3,3-dimethoxypiperidine, such studies would provide fundamental insights into its chemical behavior.

Elucidation of Transition States and Reaction Pathways

The identification of transition state structures is crucial for mapping the energy landscape of a chemical reaction. researchgate.netrsc.org Computational methods, such as Density Functional Theory (DFT), could be employed to locate the transition states for reactions involving this compound. This would allow for the determination of activation energies and the elucidation of the step-by-step atomic rearrangements that occur. For example, in reactions such as N-alkylation or reactions at the C2 or C4 positions, locating the transition state geometries would clarify whether the reaction proceeds through a concerted or a stepwise mechanism.

Table 1: Hypothetical Transition State Analysis for a Reaction of this compound

| Reaction Type | Reactants | Proposed Intermediate/Transition State | Product | Activation Energy (kcal/mol) |

|---|---|---|---|---|

| N-Alkylation | This compound + CH₃I | [Piperidinium-iodide complex]‡ | N-Methyl-3,3-dimethoxypiperidinium iodide | Data not available |

This table is illustrative and based on general chemical principles. The values are hypothetical as no specific studies on this compound were found.

Prediction of Regioselectivity and Stereoselectivity

Computational models are powerful tools for predicting the outcomes of reactions where multiple products are possible. researchgate.netnih.gov For this compound, quantum mechanical calculations could predict the regioselectivity of, for instance, electrophilic aromatic substitution if a phenyl group were attached, or the site of deprotonation. Similarly, the stereochemical outcome of reactions at a prochiral center could be predicted by comparing the activation energies of the diastereomeric transition states. This is particularly relevant for the synthesis of complex, biologically active molecules where precise control of stereochemistry is essential. nih.gov

Computational Catalysis and Catalyst Design

The synthesis of piperidine (B6355638) derivatives often relies on catalysis. ethz.ch Computational chemistry plays a significant role in understanding and improving these catalytic processes. mdpi.commdpi.comnih.gov

Modeling of Metal-Ligand Interactions in Piperidine Synthesis

Many synthetic routes to substituted piperidines employ transition metal catalysts. ethz.ch Computational modeling can provide a detailed picture of the interactions between a metal center and the ligands, as well as the substrate. nih.gov In a hypothetical catalytic synthesis of this compound, modeling could be used to understand how the substrate coordinates to the metal and how the electronic and steric properties of the ligands influence the catalytic cycle. This understanding is key to optimizing reaction conditions and catalyst performance.

Design Principles for Novel Catalytic Systems

A deep understanding of reaction mechanisms and catalyst behavior, derived from computational studies, can guide the rational design of new and improved catalysts. mdpi.comsemanticscholar.orgnih.gov For the synthesis of this compound or its derivatives, computational screening of different metal-ligand combinations could identify promising candidates with higher activity, selectivity, and stability. This in silico approach can accelerate the discovery of novel catalytic systems, reducing the need for extensive experimental screening.

Table 2: Key Parameters in Computational Catalyst Design

| Parameter | Description | Relevance to this compound Synthesis |

|---|---|---|

| Ligand Bite Angle | The angle between the two coordinating atoms of a bidentate ligand. | Influences the geometry and stability of the catalytic complex. |

| Tolman Electronic Parameter | A measure of the electron-donating or -withdrawing ability of a ligand. | Affects the reactivity of the metal center. |

This table presents general principles of catalyst design; specific data for this compound is not available.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. nih.govmdpi.comresearchgate.netmdpi.com For this compound, MD simulations would be invaluable for understanding its conformational landscape. The piperidine ring can exist in various conformations, such as chair, boat, and twist-boat, and the presence of the gem-dimethoxy group at the C3 position will significantly influence the relative energies and populations of these conformers.

An MD simulation would track the atomic motions of the molecule, providing insights into the flexibility of the ring and the rotational freedom of the methoxy (B1213986) groups. This information is crucial for understanding how the molecule interacts with other molecules, such as enzymes or receptors, where a specific conformation may be required for binding.

Table 3: Potential Conformational States of this compound

| Conformation | Key Dihedral Angles | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Chair (axial MeO) | Data not available | Data not available | Data not available |

| Chair (equatorial MeO) | Data not available | Data not available | Data not available |

This table is a template for data that could be obtained from molecular dynamics simulations. No such data for this compound has been found in the literature.

Chemoinformatics and Machine Learning Applications

Chemoinformatics and machine learning are increasingly being applied to solve complex chemical problems, from predicting the outcomes of reactions to designing novel synthetic pathways. These data-driven approaches leverage the vast amount of existing chemical information to build predictive models and algorithms.

Predictive Modeling for Reaction Outcomes

Predictive modeling, powered by machine learning algorithms, aims to forecast the products and yields of chemical reactions based on the structures of reactants, reagents, and reaction conditions. These models are trained on large datasets of experimentally validated reactions, enabling them to recognize patterns and make predictions for new, unseen transformations.

A thorough search of the scientific literature did not yield any specific studies where predictive modeling has been applied to forecast reaction outcomes for this compound. While general machine learning models for reaction prediction exist, their specific application to this compound has not been reported.

Data-Driven Approaches for Synthetic Route Discovery

There are currently no published studies detailing the use of data-driven or machine learning-based methods for the discovery of synthetic routes to this compound. The development of synthetic strategies for this compound appears to have been guided by traditional, expert-driven approaches rather than automated, data-driven platforms.

Future Research Directions and Challenges in 3,3 Dimethoxypiperidine Chemistry

Development of More Sustainable Synthetic Methodologies

A primary challenge in the broader field of chemical synthesis is the development of environmentally benign and efficient reaction pathways. For 3,3-dimethoxypiperidine, future research must prioritize moving beyond classical synthetic routes, which often involve harsh conditions and generate significant waste, toward more sustainable "green" alternatives. nih.govresearchgate.net

Key areas for development include:

Catalytic Hydrogenation: The hydrogenation of a corresponding pyridine (B92270) precursor, 3,3-dimethoxypyridine, is a promising avenue. Research should focus on employing heterogeneous or homogeneous catalysts under milder conditions (lower pressures and temperatures) to improve energy efficiency and reduce the need for hazardous reagents. nih.gov

Multicomponent Reactions (MCRs): Designing one-pot MCRs where three or more starting materials combine to form the this compound core would significantly enhance atom economy and process efficiency. nih.gov Such strategies minimize intermediate isolation steps, reducing solvent usage and waste generation. rasayanjournal.co.in

Use of Greener Solvents: Traditional syntheses often rely on volatile organic compounds. Future methodologies should explore the use of eco-friendly solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), or even solvent-free reaction conditions, to lessen the environmental impact. mdpi.commdpi.com

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety, and potential for scalability. Applying flow chemistry to the synthesis of this compound could lead to higher yields and purity while minimizing waste. tuodaindus.com

Table 1: Comparison of Potential Synthetic Approaches for Piperidine (B6355638) Scaffolds

| Methodology | Potential Advantages for this compound Synthesis | Key Research Challenges |

|---|---|---|

| Catalytic Hydrogenation | High atom economy, potential for high yields. | Catalyst stability, selectivity, need for high-pressure equipment. |

| Multicomponent Reactions | Reduced waste, simplified procedures, increased efficiency. rasayanjournal.co.in | Identification of suitable starting materials and reaction conditions. |

| Solvent-Free Synthesis | Minimal environmental impact, reduced waste processing. mdpi.com | Ensuring adequate mixing and heat transfer. |

| Flow Chemistry | Enhanced safety and control, easy scalability, higher yields. | High initial setup cost, potential for channel clogging. |

Exploration of Novel Reactivity Patterns

The chemical behavior of this compound is largely dictated by the interplay between the secondary amine of the piperidine ring and the ketal functionality at the C3 position. A significant challenge is the lack of extensive studies on its specific reactivity. Future research should systematically investigate its transformations to unlock its synthetic potential.

Potential areas of exploration include:

Ketal Hydrolysis and Derivatization: The gem-dimethoxy group can serve as a protecting group for a ketone. Investigating the controlled hydrolysis to the corresponding 3-piperidone would provide a key intermediate for a wide range of further functionalization, such as aldol (B89426) condensations or reductive aminations.

N-Functionalization: The secondary amine is a prime site for modification. Reactions such as N-alkylation, N-acylation, and N-arylation would provide access to a diverse library of derivatives. The influence of the C3-ketal on the nucleophilicity and basicity of the nitrogen atom is a key area for study.

Ring-Opening Reactions: Exploring conditions for selective ring-opening could yield valuable acyclic amino-ketal compounds, which are useful building blocks in their own right.

Cycloaddition Reactions: The piperidine ring can participate in various cycloaddition reactions. Investigating its behavior as a dipole or dienophile could lead to the construction of more complex polycyclic systems. researchgate.net

Integration of Artificial Intelligence in Reaction Design

Modern chemical synthesis is increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML) to predict reaction outcomes and design novel synthetic pathways. nih.govmit.edu Applying these tools to this compound chemistry presents both a significant opportunity and a challenge.

Computer-Aided Synthesis Planning (CASP): AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to this compound and its derivatives. nih.gov These programs can analyze vast reaction databases to identify non-intuitive pathways that may be more efficient or sustainable than those conceived by human chemists.

Reaction Condition Optimization: Machine learning models can be trained to predict the optimal conditions (catalyst, solvent, temperature) for specific reactions involving the this compound scaffold, thereby accelerating the development cycle and reducing experimental costs. gcande.org

Predictive Modeling for Reactivity: AI can be used to build models that predict the reactivity of different sites on the this compound molecule, guiding chemists in designing selective transformations.

The primary challenge in this area is the "low-data" problem. nih.gov Since this compound is not a widely studied compound, there is a lack of specific reaction data to train robust ML models. A key future direction will be to leverage transfer learning, where models trained on broader datasets of piperidine or ketal chemistry are fine-tuned for this specific scaffold.

Unlocking New Synthetic Utilities of the this compound Scaffold

The piperidine motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. mdpi.commdpi.com The unique 3,3-disubstitution pattern of this compound imparts a distinct three-dimensional geometry that could be exploited in drug design and materials science. nih.govwhiterose.ac.uk

Future research should focus on unlocking the synthetic utility of this scaffold in several key areas:

Fragment-Based Drug Discovery (FBDD): The this compound core can serve as a novel 3D fragment for FBDD campaigns. nih.gov Its rigid, well-defined shape can be used to probe the binding pockets of biological targets like enzymes and receptors, providing starting points for the development of new therapeutics. nih.govnih.gov

Asymmetric Synthesis: The synthesis of chiral derivatives of this compound and their use as chiral ligands or catalysts in asymmetric synthesis is a compelling avenue for future exploration.

Bioisosteric Replacement: In existing drug molecules, the this compound unit could be used as a bioisostere for other cyclic or acyclic fragments to improve pharmacokinetic or pharmacodynamic properties.

Materials Science: Piperidine derivatives have applications in the synthesis of polymers and specialty materials. The unique functionality of this compound could be leveraged to create novel materials with tailored properties. tuodaindus.com

Table 2: Potential Applications of the this compound Scaffold

| Application Area | Rationale | Potential Compound Class |

|---|---|---|

| Medicinal Chemistry | Piperidine is a privileged scaffold; 3,3-disubstitution offers unique 3D geometry. mdpi.comnih.gov | Enzyme inhibitors, receptor antagonists, antibacterial agents. nih.govnih.gov |

| Asymmetric Catalysis | Chiral piperidines can serve as effective ligands for metal catalysts. | Chiral ligands for hydrogenation, C-C bond formation. |

| Materials Science | The bifunctional nature (amine and ketal) allows for incorporation into polymers. | Monomers for specialty polymers, additives for coatings. tuodaindus.com |

| Agrochemicals | The piperidine ring is present in many pesticides and herbicides. | Novel fungicides, insecticides. |

Q & A

Q. What are the common synthetic routes for 3,3-Dimethoxypiperidine, and how can reaction efficiency be validated experimentally?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or catalytic hydrogenation of precursor piperidine derivatives. Reaction efficiency is validated using HPLC to monitor reaction progress and NMR (¹H/¹³C) to confirm structural integrity. For example, intermediates like 3,3-dihydroxypiperidine may be methoxylated using dimethyl sulfate under controlled pH (7–9). Post-synthesis, purity is assessed via gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC) with standards from analytical chemistry repositories . Deviations in expected yields should prompt re-evaluation of solvent polarity or catalyst loading .

Q. How should researchers characterize the physicochemical properties of this compound, and what parameters are critical for reproducibility?

- Methodological Answer : Key properties include melting point (using differential scanning calorimetry), solubility (via shake-flask method in polar/nonpolar solvents), and logP (measured via octanol-water partitioning). Stability under varying temperatures and pH (e.g., 4–10) should be tested using UV-Vis spectroscopy to detect degradation products. Ensure all measurements are cross-validated against reference standards (e.g., NIST-certified materials) . Document deviations >5% from literature values and investigate causes such as hygroscopicity or isomerization .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats) to avoid dermal/ocular exposure. Store in airtight containers under inert gas (argon/nitrogen) to prevent oxidation. Monitor airborne particulates with real-time aerosol detectors , as the compound may form combustible dust (flashpoint >200°C). For spills, employ non-combustible absorbents (vermiculite) and avoid aqueous solutions to prevent exothermic reactions . Regularly review SDS updates for carcinogenicity/mutagenicity data .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for this compound synthesis?

- Methodological Answer : Use density functional theory (DFT) to simulate transition states and identify rate-limiting steps (e.g., methoxy group activation energy). Pair with molecular dynamics (MD) to model solvent effects (e.g., DMSO vs. THF). Validate predictions experimentally via Design of Experiments (DoE) matrices, varying temperature (50–120°C), pressure, and catalyst ratios. Cross-reference with Arrhenius plots to confirm activation energy alignments . Discrepancies >10% between predicted and observed yields necessitate re-parameterization of force fields .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Conduct meta-analysis of published IC₅₀/EC₅₀ values, stratifying by assay type (e.g., enzyme inhibition vs. cell viability). Use Bland-Altman plots to identify systematic biases (e.g., solvent interference in cell-based assays). Replicate conflicting studies under standardized conditions (e.g., fixed DMSO concentration ≤0.1%) and apply multivariate regression to isolate confounding variables. Report inconsistencies in Supplementary Materials with raw data for peer validation .

Q. How can this compound’s stability under photolytic conditions inform ecological risk assessments?

- Methodological Answer : Expose the compound to UV light (254–365 nm) in simulated environmental matrices (water, soil) and track degradation via LC-HRMS . Identify transformation products (e.g., demethoxylated piperidines) using high-resolution mass libraries . Assess ecotoxicity using Daphnia magna acute toxicity assays (OECD 202) and QSAR models to predict bioaccumulation potential. Compare results with regulatory thresholds (e.g., REACH, EPA) and publish deviations in open-access repositories .

Methodological Resources

- Data Analysis : Use CRAN R or Python SciPy for statistical modeling; include raw datasets and code in supplementary materials .

- Synthesis Optimization : Reference CAS Registry (1193-12-0) for physicochemical data and IUPAC naming conventions to avoid ambiguity .

- Ethical Reporting : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.